molecular formula C15H10ClF3O3 B1655960 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid CAS No. 4687-08-5

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B1655960
CAS No.: 4687-08-5
M. Wt: 330.68 g/mol
InChI Key: DDTQLPXXNHLBAB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is an organic compound that features both chlorophenyl and trifluoromethylphenoxy groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both chlorophenyl and trifluoromethylphenoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTQLPXXNHLBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-08-5
Record name Metaglidasen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METAGLIDASEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02QWF9PMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the residue prepared in STEP C above was added water (10 g) and a 36-38% HCl solution (60 g). The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (till completion of the hydrolysis as determined by HPLC) The resulting mixture was then cooled to 60° C. and toluene (125 mL) added. The aqueous phase was discarded and the organic phase washed with water (50 mL). Toluene (about 80 g) was removed by distillation to dry the organic phase. The resulting solution was then cooled to 70° C. and petrol ether 60/90 (250 mL) was added. The resulting solution was further cooled to 37° C. and seeded. The resulting mixture was stirred for 30 minutes at 37° C., the resulting suspension then cooled to 0° C. over about 2.5 hours. The precipitated crystals were filtered off and washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL) to yield wet product. The wet product was dried in a vacuum at 30° C. to yield the title compound as an off-white solid.
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid
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2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

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